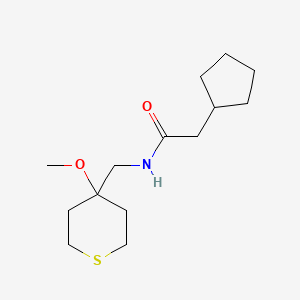

2-cyclopentyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyclopentyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly known as CPI-1189 and has been studied for its pharmacological properties that make it a promising drug candidate for various diseases.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has explored the synthesis of various acetamide derivatives and related compounds, showcasing methods that could potentially apply to "2-cyclopentyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide." For instance, the Michael reaction has been utilized to create substituted cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones, indicating a pathway for the synthesis of complex molecules with potential biological activity (Dyachenko, Dyachenko, & Chernega, 2004). Another study highlighted the synthesis of N-acetylcarbamate potassium salts as versatile reagents for N-alkylacetamide production, suggesting methods for generating functionalized acetamides that might be analogous to the compound of interest (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Biological and Pharmacological Studies

Some studies have investigated the biological activities of acetamide derivatives, which could inform potential applications of "2-cyclopentyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide" in medicinal chemistry. For example, the synthesis and muscarinic agonist activity of substituted N-(silatran-1-ylmethyl)acetamides were examined, revealing the potential for developing new therapeutic agents targeting cholinergic receptors (Pukhalskaya, Kramarova, Kozaeva, Korlyukov, Shipov, Bylikin, Negrebetsky, Poryadin, & Baukov, 2010). Another study on optically active 2-oxaisocephems highlighted their broad spectrum of antibacterial activity, suggesting the importance of acetamide derivatives in developing new antibiotics (Tsubouchi, Tsuji, Yasumura, Matsumoto, Shitsuta, & Ishikawa, 1995).

Advanced Materials and Chemical Properties

Research on the development of novel materials has also utilized acetamide derivatives. One study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for preparing PMMA hybrid networks indicates the role of such compounds in enhancing material properties through chemical modification (Batibay, Gunkara, Ocal, & Arsu, 2020).

Mechanism of Action

Target of Action

The primary targets of the compound “2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the pathways in which they are involved and understand the potential effects of the compound on these pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the nature of the interaction between the compound and its targets, as well as the role of these targets in cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name |

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2S/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHIWSZDEXWTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)

![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)